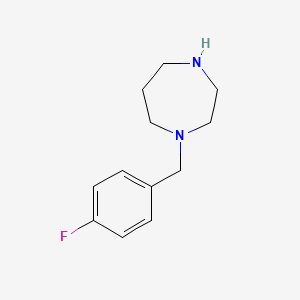

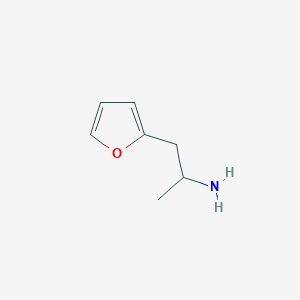

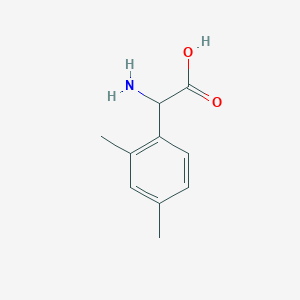

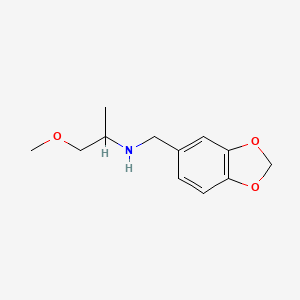

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine, which is an alpha-ethyl phenethylamine derivative. This class of compounds has been prepared and studied for their potential therapeutic effects. Specifically, the alpha-methyl homologue of this compound, known as MDA, has been synthesized and evaluated for its psychoactive properties .

Synthesis Analysis

The synthesis of the related compound, 1-(1,3-benzodioxol-5-yl)-2-butanamine, involved an asymmetric synthesis approach to obtain the enantiomers of the compound and its alpha-methyl homologue (MDA). The synthesis process aimed to explore the pharmacological profile of these compounds, particularly their psychoactive effects, which could be beneficial in facilitating psychotherapy .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine, they do provide insights into related compounds. For instance, the crystal structure and density functional theory (DFT) studies of a pyrimidin-2-amine derivative with a methoxyphenyl group were conducted, revealing the importance of intramolecular hydrogen bonding and the stabilization of molecular conformation . Such analyses are crucial for understanding the molecular structure and reactivity of similar compounds.

Chemical Reactions Analysis

The chemical reactions of these compounds, particularly their ability to induce psychoactive effects, have been studied in human psychopharmacology. The N-methyl derivative of the title compound was found to be nonhallucinogenic but exhibited a novel psychoactive effect, suggesting that it could represent a new pharmacologic class termed entactogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and theoretical studies. For example, the DFT calculations provided insights into the charge energy distribution and sites of chemical reactivity, which are important for understanding the biological activity of these compounds. The thermodynamic properties at different temperatures were also calculated, establishing relationships between these properties and temperature .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity : A study by Aziz‐ur‐Rehman et al. (2015) explored the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives using 1,3-Benzodioxol-5-amine as a precursor. These synthesized molecules displayed moderate antibacterial activity, although weaker compared to the reference standard ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

Biological Activity of Eugenol Derivatives : Research by Marcellino Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol. The biological activity of these compounds was assessed using a brine shrimp lethality test, indicating potential bioactivity (Marcellino Rudyanto et al., 2014).

Photoinitiation Efficiency of Benzodioxole Derivatives : Jinliang Yang et al. (2012) investigated the influence of substituents on the reactivity of a benzophenone/benzodioxole-based photoinitiator system. They found that electron-donating substituents increased the reactivity, demonstrating the potential of these compounds in photoinitiation applications (Jinliang Yang et al., 2012).

Synthesis and Characterization of Diiron(III) Complexes : A study by M. Sankaralingam and M. Palaniandavar (2014) synthesized diiron(III) complexes with benzodioxole derivatives, assessing their catalytic efficiency in hydroxylation reactions. These complexes showed potential as functional models for methane monooxygenases (M. Sankaralingam & M. Palaniandavar, 2014).

Synthesis and Photopolymerization Kinetics : Research by Kemin Wang et al. (2014) involved the synthesis of 1,3-benzodioxole-5-yl-methyl-maleimide, a hydrogen-abstraction photoinitiator for free radical photopolymerization. This study highlighted its potential use in reducing leachability while maintaining high photo-initiation efficiency (Kemin Wang et al., 2014).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11/h3-5,9,13H,6-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEAKWCDCFOHJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386059 |

Source

|

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine | |

CAS RN |

418780-46-8 |

Source

|

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.